(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S3/c1-26-19-10-9-14(32(2,28)29)12-21(19)31-23(26)25-22(27)16-13-18(20-8-5-11-30-20)24-17-7-4-3-6-15(16)17/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBUPZBRIPQCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide represents a novel class of benzothiazole derivatives that have garnered attention for their potential biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 403.5 g/mol. The structure features a benzothiazole moiety linked to a quinoline carboxamide, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H13N3O3S3 |
| Molar Mass | 403.5 g/mol |
| CAS Number | [Pending] |
Synthesis
The synthesis of (E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide involves multi-step reactions starting from readily available precursors. Key steps typically include:
- Formation of the benzothiazole ring.
- Introduction of the methylsulfonyl group.
- Coupling with the thiophene and quinoline moieties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to (E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide have shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
- HT-29 (colon cancer)
- MCF-7 (breast cancer)
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 1.35 ± 0.42 |
| MDA-MB-231 | 1.35 ± 0.42 |
| HT-29 | 0.008 ± 0.001 |
| MCF-7 | 2.42 ± 0.48 |
The compound exhibits a mechanism involving microtubule disruption, leading to G2/M phase arrest and subsequent apoptosis in treated cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha has been observed in vitro, suggesting potential therapeutic applications in inflammatory diseases .
The proposed mechanism of action for (E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide includes:
- Microtubule Modulation : Similar to combretastatin A4, it disrupts microtubule dynamics, leading to cell cycle arrest.
- Cytokine Inhibition : Reduction in inflammatory cytokines contributes to its anti-inflammatory properties.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines, including those mentioned above. The results indicated that modifications to the benzothiazole structure significantly enhanced activity against resistant cancer cells.
Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of related compounds in mouse models bearing tumors derived from human cancer cell lines. Results demonstrated substantial tumor regression and improved survival rates in treated groups compared to controls.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: The target compound’s low yield (8%) contrasts with high yields (e.g., 90% for thiazolidinones ), likely due to steric hindrance from the methylsulfonyl group and the E-configuration.
- Functional Groups : The carboxamide and thiophene in the target compound differ from thioxoacetamides (e.g., Compound 9 ) and triazole-thiones (e.g., Compounds 7–9 ), which may alter hydrogen-bonding capacity.
- Electron Effects: The methylsulfonyl group in the target compound introduces strong electron-withdrawing effects, unlike the electron-donating methoxy groups in thiazolidinones .
Pharmacological and Physicochemical Properties
Table 2: Selected Physicochemical and Bioactivity Data
Key Observations :
- Bioactivity: Pyridinyl thiazole carboxamides exhibit statistically significant EGFR inhibition , suggesting that the target compound’s quinoline-thiophene system may offer unique target affinity.
- Solubility : The thiophene in the target compound likely improves solubility compared to purely aromatic systems (e.g., chlorophenyl in Compound 9 ).
Research Findings and Mechanistic Insights
- Target Compound: The quinoline-thiophene-carboxamide architecture may facilitate intercalation or stacking in biological targets (e.g., DNA or kinase active sites), while the methylsulfonyl group stabilizes the molecule via electron withdrawal .
- Thiazole Carboxamides : Substituents on the thiazole ring (e.g., pyridine in ) significantly impact bioactivity, suggesting that the target’s benzo[d]thiazole core could be optimized for selectivity.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step protocols, typically starting with condensation reactions between benzo[d]thiazole and quinoline precursors. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reactant solubility and reaction efficiency .
- Temperature control : Reactions often require reflux conditions (e.g., 80–110°C) to promote cyclization and imine formation .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) may accelerate reductive cyclization steps, as seen in analogous nitroarene systems .
- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is critical for isolating high-purity intermediates .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
A combination of spectroscopic and analytical methods is required:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect stereochemical impurities (e.g., E/Z isomerism) .
- Mass spectrometry (HRMS) : Validates molecular weight and detects byproducts from incomplete sulfonylation or thiophene coupling .
- HPLC : Assesses purity (>95% for biological assays) and monitors degradation under stress conditions .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome (E/Z isomerism) in the synthesis of this compound?
The E-configuration is stabilized by:
- Solvent polarity : High-polarity solvents (e.g., DMF) favor planar transition states during imine formation, reducing steric hindrance between the methylsulfonyl group and thiophene moiety .
- Temperature : Lower temperatures (e.g., 0–25°C) minimize thermal randomization of stereochemistry during cyclization .
- Catalytic additives : Chiral auxiliaries or Lewis acids (e.g., ZnCl₂) can enforce stereoselectivity in analogous benzo[d]thiazole syntheses .
Q. What strategies can resolve contradictions between computational predictions and experimental data for its biological activity?
Discrepancies often arise from solvation effects or target flexibility. Mitigation approaches include:
- Molecular dynamics simulations : Incorporate explicit solvent models (e.g., TIP3P water) to refine docking poses .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to validate computational ΔG values .
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to confirm binding modes .
Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?
Systematic modifications and assays are required:
- Substituent variation : Replace the thiophene-2-yl group with furan or pyridine rings to probe π-stacking interactions .
- Sulfonamide bioisosteres : Test trifluoromethanesulfonyl or phosphonate groups to enhance metabolic stability .
- Enzyme inhibition assays : Use kinase panels (e.g., EGFR, CDK2) to correlate structural changes with IC₅₀ shifts .
Q. What methods are used to analyze its stability under physiological conditions?
Stability profiling involves:
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS. The methylsulfonyl group increases susceptibility to hydrolysis at pH > 7 .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss. Thiophene oxidation is a common degradation pathway .
Q. How can researchers investigate its interactions with biological targets using mechanistic studies?
Key methodologies include:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka, kd) to receptors like GPCRs .
- Cryo-EM : Resolves binding conformations in membrane-bound targets (e.g., ion channels) .
- Mutagenesis assays : Identify critical residues in target proteins by alanine-scanning mutations .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity data across cell lines?
Discrepancies may stem from:
- Cell membrane permeability : Use logP calculations (e.g., >3.5 indicates high permeability) to predict uptake in hydrophobic barriers .
- Metabolic activation : Test prodrug derivatives in cell lines with high CYP450 expression (e.g., HepG2) .
- Resistance mechanisms : Perform RNA-seq on resistant cell lines to identify upregulated efflux pumps (e.g., P-gp) .
Q. Why do computational docking scores fail to correlate with experimental IC₅₀ values?
Potential causes and solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
